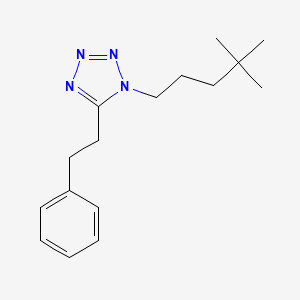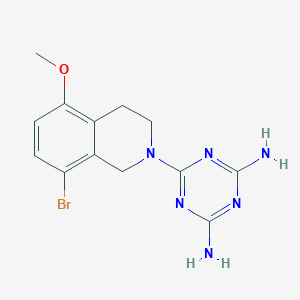
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. DMPT is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole acts as a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which stimulates the secretion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to an increase in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been shown to have various biochemical and physiological effects. It has been found to improve the immune function, reduce oxidative stress, and enhance the antioxidant capacity of the body. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve the growth performance of livestock, increase the level of beneficial gut bacteria, and reduce the incidence of diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several advantages for use in lab experiments. It is a stable and easy-to-use compound that can be easily administered to animals. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is also a cost-effective alternative to traditional growth-promoting agents. However, there are some limitations to the use of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in lab experiments. Its effects on different animal species may vary, and the optimal dosage and duration of treatment are still under investigation.
Zukünftige Richtungen
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has shown promising results in various fields of scientific research. Future research should focus on identifying the optimal dosage and duration of treatment, as well as investigating the effects of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole on different animal species. Further research is also needed to explore the potential applications of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in human health and disease management.
Conclusion:
In conclusion, 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is a promising compound that has gained significant attention in scientific research in recent years. It has been found to have various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive. Further research is needed to explore the full potential of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in various fields of scientific research.
Synthesemethoden
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be synthesized using a simple and efficient method. It is prepared by reacting 4,4-dimethylpentanal with hydrazine hydrate to form 4,4-dimethylpentylhydrazine. This intermediate is then reacted with 2-phenylethyl bromide to form 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive.
Eigenschaften
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)

![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)